

AMZ30: A Technical Guide to a Potent and Selective PME-1 Inhibitor

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Compound of Interest		
Compound Name:	AMZ30	
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Abstract

AMZ30, also known as ML136, is a potent, selective, and irreversible inhibitor of Protein Phosphatase Methylesterase-1 (PME-1).[1] As a member of the sulfonyl acrylonitrile class, AMZ30 covalently modifies the active site of PME-1, leading to its inactivation.[1][2] This inhibition of PME-1 results in an increase in the methylated, and consequently less active, form of Protein Phosphatase 2A (PP2A), a key tumor suppressor.[1][2] By modulating the PME-1/PP2A signaling axis, AMZ30 has demonstrated anti-proliferative effects in cancer cell lines, making it a valuable tool for studying PP2A regulation and a potential starting point for therapeutic development.[1] This document provides a comprehensive overview of the chemical structure, properties, and biological activity of AMZ30, including detailed experimental protocols and pathway diagrams.

Chemical Structure and Physicochemical Properties

AMZ30 is chemically defined as (2E)-2-[(4-Fluorophenyl)sulfonyl]-3-[1-[(3-nitrophenyl)sulfonyl]-1H-pyrrol-2-yl]-2-propenenitrile.[1] Its structure is characterized by a central pyrrole ring functionalized with a sulfonyl acrylonitrile moiety and a nitrophenylsulfonyl group.



Property	Value	Reference
Chemical Formula	C19H12FN3O6S2	[1]
Molecular Weight	461.45 g/mol	[1]
Appearance	White solid	
Purity	≥98%	[1]
Solubility	Soluble to 100 mM in DMSO	[1]
Storage	Store at -20°C	[1]
CAS Number	1313613-09-0	[1]
PubChem CID	44607965	

Biological Properties and Mechanism of Action

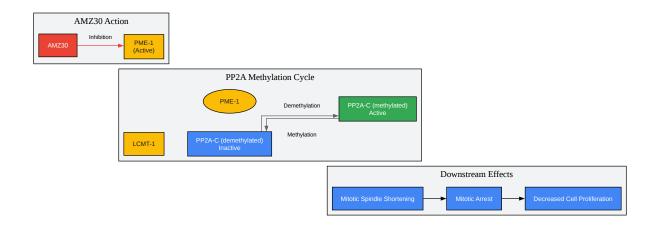
AMZ30 is a highly selective and potent inhibitor of PME-1, a serine hydrolase that demethylates and inactivates the catalytic subunit of PP2A.

Biological Parameter	Value	Cell Line/System	Reference
PME-1 IC ₅₀	600 nM	In vitro	[1]
Selectivity	>100-fold for PME-1 over other serine hydrolases	Human cell lysates	[1]
Cytotoxicity (CC50)	~100 μM	HEK 293T cells	

PME-1/PP2A Signaling Pathway

The primary mechanism of action of **AMZ30** is the inhibition of PME-1, which in turn modulates the activity of PP2A. The PME-1/PP2A signaling pathway is a critical regulatory axis in cellular processes, including cell cycle progression and signal transduction.





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AMZ30 inhibits PME-1, preventing PP2A demethylation and leading to mitotic arrest.

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature.

Synthesis of AMZ30

The synthesis of **AMZ30** involves a multi-step process, culminating in the formation of the sulfonyl acrylonitrile. The general scheme is outlined below. For detailed reagent quantities and reaction conditions, refer to the supporting information of the primary publication by Bachovchin et al., 2011.





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General workflow for the synthesis of AMZ30.

PME-1 Inhibition Assay (In Vitro)

This assay is designed to determine the IC50 of AMZ30 against PME-1.

Materials:

- Recombinant human PME-1
- Fluorophosphonate-rhodamine (FP-Rh) probe
- AMZ30
- Assay buffer (e.g., PBS)
- 384-well plates
- Fluorescence polarization plate reader

Procedure:

- Prepare serial dilutions of AMZ30 in assay buffer.
- Add recombinant PME-1 to each well of a 384-well plate.
- Add the **AMZ30** dilutions to the wells and incubate for 30 minutes at room temperature.
- · Add the FP-Rh probe to each well.
- Incubate for 30 minutes at room temperature.
- Measure the fluorescence polarization of each well using a plate reader.



 Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cell-Based PP2A Demethylation Assay

This assay measures the ability of **AMZ30** to inhibit PME-1 in a cellular context, leading to a decrease in demethylated PP2A.[3]

Materials:

- HeLa or HEK 293T cells
- AMZ30
- · Cell lysis buffer
- SDS-PAGE gels
- PVDF membranes
- Primary antibody against demethylated PP2A
- HRP-conjugated secondary antibody
- Chemiluminescence detection reagents

Procedure:

- Culture HeLa or HEK 293T cells to ~80% confluency.
- Treat the cells with varying concentrations of **AMZ30** for a specified time (e.g., 4 hours).
- Lyse the cells and quantify the protein concentration.
- Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
- Probe the membrane with a primary antibody specific for the C-terminal demethylated form of PP2A.



- Incubate with an HRP-conjugated secondary antibody.
- Visualize the bands using a chemiluminescence detection system.
- Quantify the band intensities to determine the reduction in demethylated PP2A.[4]

Conclusion

AMZ30 is a well-characterized and valuable chemical probe for studying the role of PME-1 and PP2A methylation in cellular physiology and disease. Its high potency and selectivity make it a superior tool for in vitro and in-cellulo experiments. The detailed protocols and pathway information provided in this guide are intended to facilitate further research into this important signaling axis and the development of novel therapeutics. Researchers utilizing AMZ30 should always refer to the primary literature for the most detailed experimental conditions and safety information.

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